molecular formula C26H19N3O3 B1496532 Dehydrocoelenterazine

Dehydrocoelenterazine

カタログ番号: B1496532
分子量: 421.4 g/mol
InChIキー: LVZMHPVASFUXAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydrocoelenterazine, also known as this compound, is a useful research compound. Its molecular formula is C26H19N3O3 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H19N3O3

分子量

421.4 g/mol

IUPAC名

4-[[8-benzyl-3-hydroxy-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-2-yl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C26H19N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,15-16,31-32H,14H2

InChIキー

LVZMHPVASFUXAU-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)C=C4C=CC(=O)C=C4)C5=CC=C(C=C5)O

同義語

dehydro-coelenterazine
dehydrocoelenterazine

製品の起源

United States

科学的研究の応用

Bioluminescence Research

Role in Marine Organisms
Dehydrocoelenterazine serves as a chromophoric precursor in various marine organisms, such as the Okinawan squid Symplectoteuthis oualaniensis. Studies have shown that dCTZ is crucial for the bioluminescent properties of these organisms, linking directly to the photoproteins that emit light during biochemical reactions .

Synthesis and Mechanism
Recent research has established synthetic routes to produce isotopically labeled forms of dCTZ, which are valuable for studying its mechanisms in bioluminescence. For instance, the synthesis of 13C-dehydrocoelenterazine allows researchers to investigate its interactions with biological molecules like glutathione through NMR spectroscopy .

Analytical Applications

Bioluminescent Assays
The stability of dCTZ compared to CTZ makes it an ideal candidate for use in bioluminescent assays. Researchers have developed analytical methods that utilize dCTZ as a substrate for luciferases, enabling sensitive detection of biological markers. These methods leverage the enzymatic conversion of dCTZ to CTZ using specific oxidoreductases, facilitating quantification through luminescence measurements .

Multiplex Detection Systems
Innovations in photoprotein engineering have led to the creation of mutated variants of photoproteins that utilize dCTZ for multiplex detection applications. By modifying the emission spectrum and kinetics of these proteins, researchers can achieve simultaneous detection of multiple analytes in complex biological samples .

Enzymatic Conversions

Conversion to Coelenterazine
The enzymatic conversion of dCTZ back to CTZ is a critical process in understanding how marine organisms manage their luminescent capabilities. Studies have demonstrated that enzymes like NAD(P)H:FMN oxidoreductase can efficiently convert dCTZ into CTZ, providing insights into metabolic pathways involved in bioluminescence . This conversion process is essential for maintaining luminescence in environments where CTZ might be unstable.

Synthetic Chemistry

Synthesis Pathways
The development of synthetic pathways for producing dCTZ analogs has expanded its applications significantly. Researchers have explored various synthetic routes that enhance yield and allow modifications to the chemical structure, which can lead to new bioluminescent properties or improved stability under different conditions .

Synthetic Route Yield (%) Comments
Suzuki-Miyaura Coupling49-96Effective for synthesizing coelenterazine analogs
Manganese(IV) Oxide Oxidation38-70Used for converting coelenterazine analogs to this compound analogs
Direct CondensationVariesDependent on substituents used

準備方法

Starting Materials and Key Intermediate: Triflate Compound

  • The synthesis begins with inexpensive materials leading to the formation of amino-6-benzyl-2-trifluoromethanesulfonyloxypyrazine (triflate compound 8), which is a crucial precursor for 6-substituted dehydrocoelenterazine analogs.
  • This triflate intermediate is synthesized in high yield (96%) without purification, benefiting from its stability even under strongly acidic conditions.

Suzuki-Miyaura Coupling to Form Coelenteramine Analogs

  • The triflate (8) undergoes Suzuki-Miyaura cross-coupling with various boronic acids using Pd(PPh3)4 as a catalyst and K3PO4 as a base in dioxane at 80 °C.
  • This reaction yields coelenteramine analogs (6c-e) with yields ranging from 38% to 82%, depending on the substituent on the boronic acid (e.g., H, F, NMe2).

Condensation with Keto Aldehydes to Form Coelenterazine Analogs

  • Coelenteramine analogs are condensed with keto aldehyde (9) in a mixture of aqueous HCl and dioxane at 80 °C to produce coelenterazine analogs (10c-e).
  • Yields for this step range between 38% and 55%, with solvent and substituent effects influencing the efficiency.

Oxidation to this compound Analogs

  • The final oxidation step converts coelenterazine analogs (10c-e) to this compound analogs (1c-e) using manganese(IV) oxide (MnO2) in 2-propanol at room temperature.
  • 2-propanol is preferred as a solvent due to its weak nucleophilicity, which improves yields compared to methanol or ethanol.
  • The yields for this oxidation step vary, with some substituents (e.g., dimethylamino) lowering the yield due to side reactions.

Alternative Sonogashira Coupling Route

  • An alternative approach involves Sonogashira coupling of triflate (8) with phenylacetylene to produce a coelenteramine analog (12) in 97% yield.
  • Subsequent condensation with p-fluorophenylketo aldehyde (13) in ethanol yields a coelenterazine analog (14) at 55% yield.
  • Oxidation of (14) with MnO2 produces a hydrophobic this compound analog (15) in 70% yield.

Reaction Conditions Summary Table

Step Reactants/Intermediates Conditions Yield (%) Notes
Triflate formation Amino precursor → Triflate (8) conc. H2SO4, 0 °C, 30 min 96 High stability of triflate in acid
Suzuki-Miyaura coupling Triflate (8) + Boronic acids Pd(PPh3)4, K3PO4, dioxane, 80 °C, 4-5 h 38 - 82 Lower yield with dimethylamino substituent
Condensation Coelenteramine analog + Keto aldehyde (9) 10% aq. HCl/dioxane, 80 °C, 3.5-15 h 38 - 55 Solvent and substituent dependent
Oxidation Coelenterazine analog + MnO2 2-PrOH, rt, 1-3 h 37 - 88 2-PrOH preferred solvent; dimethylamino lowers yield
Sonogashira coupling Triflate (8) + Phenylacetylene Pd(PPh3)4, CuI, NEt3, DMF, 120 °C, 1 h 97 High yield; alternative route
Condensation (alternative) Coelenteramine analog (12) + Keto aldehyde (13) EtOH, 80 °C, 4 h 55 Moderate yield
Oxidation (alternative) Coelenterazine analog (14) + MnO2 Et2O/EtOH, 0 °C, 2.5 h 70 Hydrophobic analog preparation

Enzymatic Conversion and Stability Considerations

  • This compound is considered a stable storage form of coelenterazine and can be enzymatically converted back to coelenterazine using NAD(P)H:FMN oxidoreductase from Vibrio fischeri in the presence of NADH.
  • This enzymatic conversion has been demonstrated in vitro, enabling potential biotechnological applications and analytical methods for quantifying dCTZ via luminescence assays using luciferases.

Research Findings and Implications

  • The synthetic methods developed provide efficient access to natural and analog forms of this compound, facilitating studies on bioluminescent proteins such as symplectin and aequorin.
  • The ability to systematically vary substituents on the pyrazine ring enables structure-activity relationship studies to understand luminescence mechanisms.
  • The high yields and mild reaction conditions improve the feasibility of producing these compounds for biochemical assays and potential applications in bioimaging and biosensors.

This detailed analysis of preparation methods for this compound highlights the advanced synthetic strategies, key reaction conditions, and yields, supported by comprehensive research data. The inclusion of enzymatic conversion studies further enriches the understanding of this compound’s role and handling in bioluminescence research.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying dehydrocoelenterazine in biological samples?

Answer:
this compound (DCL) is typically quantified using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (e.g., 280 nm or 330 nm). Authentic standards (e.g., coelenteramine, coelenteramide) are essential for calibration and peak identification . For tissue-specific quantification, methods involve homogenizing samples, extracting with organic solvents (e.g., acetone), and comparing retention times and absorbance profiles against standards. Cross-validation with LC-MS is recommended to confirm structural integrity, especially in complex matrices like photophore tissues .

Basic: What is the established role of this compound in marine bioluminescence systems?

Answer:
DCL serves as a stable storage form of coelenterazine in bioluminescent organisms. In the firefly squid (Watasenia scintillans), DCL is enzymatically reduced to coelenterazine, which reacts with luciferases to emit light. Its acetone adduct, identified in the flying squid (Symplectoteuthis oualaniensis), suggests DCL’s role in stabilizing luminescent precursors until enzymatic activation . In mollusks like Pholas dactylus, DCL is implicated in light-producing reactions under oxidative stress .

Advanced: How can enzymatic pathways for DCL conversion be experimentally characterized?

Answer:
Flavin reductases (e.g., NAD(P)H:FMN oxidoreductase) catalyze DCL reduction to coelenterazine. A validated protocol includes:

  • Purifying FMN-bound flavin reductase from model organisms.
  • Monitoring reaction kinetics via spectrophotometry (e.g., NAD(P)H oxidation at 340 nm).
  • Validating products using HPLC and coelenterazine-specific luminescence assays .
    Controls should include heat-inactivated enzymes and substrate-free reactions to rule out non-specific redox activity.

Advanced: What challenges exist in synthesizing this compound, and how are they addressed?

Answer:
DCL synthesis faces challenges in regioselective oxidation and stability. A proposed route involves:

  • Oxidative coupling of coelenterazine precursors under controlled oxygen tension.
  • Stabilizing intermediates via chelation (e.g., Zn²⁺) to prevent over-oxidation.
  • Validating purity through NMR (e.g., ¹³C for carbonyl groups) and HRMS .
    Note: Enzymatic synthesis (e.g., using squid luciferases) offers higher specificity but requires optimization of cofactor recycling systems .

Advanced: How should researchers resolve contradictions in tissue-specific DCL concentrations?

Answer:
Discrepancies in tissue distribution (e.g., photophores vs. muscle; Table 2 in ) require:

  • Replication with larger sample sizes (N ≥ 3) to account for biological variability.
  • Normalization to tissue mass and protein content.
  • Statistical modeling (e.g., ANOVA with post-hoc tests) to identify significant differences.
    Methodological rigor, as outlined in experimental reproducibility guidelines , is critical to distinguish technical artifacts from biological variation.

Advanced: What experimental designs elucidate DCL-protein interactions in luminescent systems?

Answer:
To study DCL-enzyme interactions:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
  • Perform site-directed mutagenesis on luciferases (e.g., RLase-547) to identify catalytic residues.
  • Combine HPLC and luminescence assays to correlate DCL conversion rates with enzyme variants .
    Cross-referencing structural data (e.g., X-ray crystallography of symplectin-DCL complexes) can validate mechanistic hypotheses .

Basic: What precautions are necessary when handling this compound in vitro?

Answer:
DCL is light- and oxygen-sensitive. Best practices include:

  • Storing aliquots in argon-flushed vials at -80°C.
  • Conducting reactions in anaerobic chambers or under nitrogen flow.
  • Using radical scavengers (e.g., ascorbate) to minimize auto-oxidation .

Advanced: How can DCL’s redox properties be leveraged in novel biosensor designs?

Answer:
DCL’s reversible oxidation enables applications in:

  • Real-time ROS detection : Couple DCL with luciferases to generate luminescent signals upon oxidation.
  • Hypoxia imaging : Use DCL reduction as a proxy for cellular redox status.
    Experimental validation requires:
  • Kinetic profiling of DCL redox cycles under varying O₂ levels.
  • In vivo testing in model organisms (e.g., transgenic zebrafish expressing DCL-specific reductases) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。